Cas no 748778-39-4 (4-[2-Cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methylbenzoate)

4-[2-Cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methylbenzoate structure
748778-39-4 structure
商品名:4-[2-Cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methylbenzoate
CAS番号:748778-39-4
MF:C27H24N2O5
メガワット:456.489867210388
CID:5446364
PubChem ID:2377594

4-[2-Cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methylbenzoate 化学的及び物理的性質

名前と識別子

    • [4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate
    • AKOS001058018
    • 748778-39-4
    • EN300-26593550
    • Z56851658
    • 4-{2-cyano-2-[(4-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl 4-methylbenzoate
    • 4-[2-Cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methylbenzoate
    • インチ: 1S/C27H24N2O5/c1-4-33-25-16-19(7-14-24(25)34-27(31)20-8-5-18(2)6-9-20)15-21(17-28)26(30)29-22-10-12-23(32-3)13-11-22/h5-16H,4H2,1-3H3,(H,29,30)
    • InChIKey: KCJHOFOKVZKTEU-UHFFFAOYSA-N
    • ほほえんだ: C(OC1=CC=C(C=C(C#N)C(NC2=CC=C(OC)C=C2)=O)C=C1OCC)(=O)C1=CC=C(C)C=C1

計算された属性

  • せいみつぶんしりょう: 456.16852187g/mol
  • どういたいしつりょう: 456.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 756
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • トポロジー分子極性表面積: 97.6Ų

じっけんとくせい

  • 密度みつど: 1.249±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 723.7±60.0 °C(Predicted)
  • 酸性度係数(pKa): 10.26±0.70(Predicted)

4-[2-Cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26593550-0.05g
4-{2-cyano-2-[(4-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl 4-methylbenzoate
748778-39-4 95.0%
0.05g
$246.0 2025-03-20

4-[2-Cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methylbenzoate 関連文献

4-[2-Cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methylbenzoateに関する追加情報

Chemical Profile of 4-[2-Cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methylbenzoate (CAS No. 748778-39-4)

The compound 4-[2-Cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methylbenzoate, identified by its CAS number 748778-39-4, represents a sophisticated molecular entity with significant potential in the realm of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by its structural complexity, which includes a benzoate backbone modified by various functional groups. The presence of a cyano group, an amine substituent linked to a methoxyphenyl moiety, and an ethoxyphenyl group attached to the benzene ring introduces unique electronic and steric properties that make it a subject of interest for medicinal chemists.

Recent advancements in the field of drug discovery have highlighted the importance of polyfunctionalized aromatic compounds due to their ability to interact with biological targets in multiple ways. The 4-[2-Cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methylbenzoate structure exemplifies this trend, as its multifaceted nature allows for diverse pharmacological interactions. Specifically, the cyano group can participate in hydrogen bonding or act as an electron-withdrawing moiety, influencing the compound's overall reactivity and binding affinity. The amine functionality, when coupled with the methoxyphenyl group, can enhance solubility and metabolic stability, which are critical factors in drug development.

In the context of contemporary research, this compound has been explored for its potential applications in modulating enzyme activity and receptor binding. For instance, studies have suggested that derivatives of benzoate with similar structural motifs may exhibit inhibitory effects on certain kinases or phosphodiesterases, which are key targets in oncology and cardiovascular diseases. The 2-ethoxyphenyl group contributes to the lipophilicity of the molecule, optimizing its ability to cross biological membranes, while the 4-methylbenzoate moiety provides stability against metabolic degradation. Such characteristics make this compound a valuable scaffold for further derivatization and optimization.

The synthesis of 4-[2-Cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl]-2-ethoxyphenyl 4-methylbenzoate involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps include the formation of the enone intermediate via condensation reactions, followed by functionalization with amino and cyano groups. The introduction of the ethoxyphenyl group typically requires nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, depending on the synthetic strategy employed. Each step must be meticulously controlled to ensure high yield and purity, as impurities can significantly affect downstream biological evaluations.

From a biochemical perspective, the compound's interaction with biological systems is governed by principles such as hydrophobicity, charge distribution, and electronic properties. The cyano group's ability to engage in hydrogen bonding with polar residues in proteins or nucleic acids can enhance binding affinity. Similarly, the amine substituent can form salt bridges or participate in coordinate covalent bonds with metal ions found in biological enzymes. These interactions are critical for understanding how the molecule might modulate biological pathways or treat specific conditions.

Current research trends indicate that compounds like 4-[2-Cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-y l]-2 ethoxy phen yl 4 methyl benzoate are being investigated for their potential in treating neurological disorders. For example, studies have shown that certain benzoate derivatives can influence neurotransmitter release or receptor activity by modulating ion channel function. The structural features present in this compound may allow it to interact with specific neurotransmitter receptors or enzymes involved in neurodegenerative diseases such as Alzheimer's or Parkinson's. Further investigation into its pharmacokinetic properties would be necessary to assess its suitability for therapeutic applications.

The role of computational chemistry has become increasingly prominent in evaluating the potential of such compounds before experimental synthesis begins. Molecular modeling techniques can predict how 4-[2-Cyano -3 -[ ( 4 -meth oxy phen yl ) am i no ] -3 - ox o -1 -prop en -1 - yl ] -2 - eth oxy phen yl 4 -methylbenz o ate interacts with target proteins or enzymes at an atomic level. These predictions can guide synthetic efforts by identifying optimal functional groups or orientations for maximum binding affinity. Additionally, virtual screening methods allow researchers to rapidly assess large libraries of compounds for their potential biological activity.

In conclusion, 4-[2-Cyano -3 -[ ( 4 -meth oxy phen yl ) am i no ] -3 - ox o -1 -prop en -1 - yl ] -2 eth oxy phen yl 4 methylbenz o ate ( CAS No . 74877839 . 4 ) represents a promising candidate for further exploration in pharmaceutical research . Its complex structure , featuring multiple functional groups , positions it as a versatile scaffold for developing novel therapeutic agents . Ongoing studies into its biological activity , synthetic pathways , and computational modeling promise to yield valuable insights into its potential applications . As research continues , this compound may emerge as a key player in addressing some of today's most pressing medical challenges .

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